An In-depth Technical Guide to 1,7-dimethyl-1H-benzimidazole: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 1,7-dimethyl-1H-benzimidazole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of a specific, yet less documented, derivative: 1,7-dimethyl-1H-benzimidazole . Due to the limited availability of direct experimental data for this particular isomer, this guide will leverage established knowledge of the benzimidazole class to infer its chemical characteristics, propose a robust synthetic pathway, and discuss its potential applications in drug discovery and development. A critical analysis of available spectroscopic data is also presented to elucidate its precise chemical structure.
Introduction to the Benzimidazole Scaffold
Benzimidazole is a bicyclic heterocyclic aromatic organic compound, consisting of a fusion between a benzene ring and an imidazole ring.[5] This privileged structure is found in a multitude of FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and angiotensin II receptor blockers (e.g., telmisartan).[1] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This has made it a focal point of extensive research in the quest for novel therapeutic agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[2][4][6]
Chemical Structure and Nomenclature of 1,7-dimethyl-1H-benzimidazole
The nomenclature "1,7-dimethyl-1H-benzimidazole" specifies a benzimidazole core with two methyl group substituents: one on the nitrogen atom at position 1 (N-1) and the other on the carbon atom at position 7 (C-7) of the benzene ring.
2.1. IUPAC Name: 1,7-dimethyl-1H-benzimidazole
2.2. Chemical Formula: C₉H₁₀N₂
2.3. Canonical SMILES: CN1C=NC2=C1C=CC=C2C
2.4. 2D Chemical Structure:
Caption: 2D structure of 1,7-dimethyl-1H-benzimidazole.
Physical and Chemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Weight | 146.19 g/mol | Calculated from the chemical formula (C₉H₁₀N₂) |
| Appearance | White to off-white solid | Benzimidazole and its simple derivatives are typically crystalline solids at room temperature.[5] |
| Melting Point | Expected to be in the range of 100-150 °C | The melting point will be influenced by the substitution pattern, but is likely to be a moderately high-melting solid. |
| Boiling Point | > 300 °C | High boiling point is characteristic of aromatic heterocyclic compounds due to strong intermolecular forces. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The presence of the N-methyl group and the aromatic rings suggests solubility in organic solvents. Limited aqueous solubility is expected. |
Spectroscopic Characterization
While a dedicated and confirmed spectrum for 1,7-dimethyl-1H-benzimidazole is elusive, a supplementary data file for an unnamed C₉H₁₀N₂ compound provides valuable insight.[7] The following is an analysis of this data, which is tentatively assigned to an isomer of dimethylbenzimidazole.
4.1. ¹H and ¹³C NMR Spectroscopy
A notable feature in the reported ¹H NMR spectrum is a broad singlet at approximately 12.04 ppm, which is characteristic of an N-H proton in a benzimidazole ring.[7] This observation is in direct contradiction with the proposed structure of 1,7-dimethyl-1H-benzimidazole, which should not exhibit an N-H proton due to the methyl substitution at the N-1 position. This suggests that the reported spectrum may belong to a different isomer, such as 4,7-dimethyl-1H-benzimidazole, where tautomerism can occur.
For the purpose of this guide, we will present the expected NMR characteristics for the true 1,7-dimethyl-1H-benzimidazole structure.
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¹H NMR:
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Aromatic Protons: Three protons on the benzene ring, appearing in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will be indicative of their relative positions.
-
N-Methyl Protons: A singlet at approximately δ 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen.
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C-Methyl Protons: A singlet at approximately δ 2.3-2.7 ppm, corresponding to the three protons of the methyl group on the benzene ring.
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C2-Proton: A singlet at approximately δ 8.0-8.5 ppm.
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-
¹³C NMR:
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Nine distinct carbon signals are expected, confirming the asymmetry of the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons.
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4.2. Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀N₂ with a calculated exact mass of 146.0844.[7]
Proposed Synthetic Strategy
A robust and efficient synthesis of 1,7-dimethyl-1H-benzimidazole can be envisioned through a two-step process, adapted from established methodologies for related benzimidazole derivatives.[8][9]
5.1. Overall Synthetic Workflow
Caption: Proposed two-step synthesis of 1,7-dimethyl-1H-benzimidazole.
5.2. Experimental Protocol
Step 1: Synthesis of 7-Methyl-1H-benzimidazole (Intermediate)
This step involves the cyclocondensation of an appropriately substituted o-phenylenediamine with formic acid.
-
Materials and Reagents:
-
3-Methyl-1,2-phenylenediamine
-
Formic acid (98-100%)
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10% Sodium hydroxide solution
-
Ethanol
-
Activated carbon
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-methyl-1,2-phenylenediamine.
-
Carefully add an excess of formic acid to the flask.
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Heat the reaction mixture to reflux for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Slowly neutralize the mixture with a 10% sodium hydroxide solution until a pH of 7-8 is achieved, keeping the flask in an ice bath to manage the exothermic reaction.
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The crude product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
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For further purification, recrystallize the crude product from an ethanol/water mixture with the addition of activated carbon.
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Step 2: N-methylation of 7-Methyl-1H-benzimidazole
This step introduces the second methyl group at the N-1 position of the imidazole ring.
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Materials and Reagents:
-
7-Methyl-1H-benzimidazole (from Step 1)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 7-methyl-1H-benzimidazole in anhydrous DMF to the flask.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,7-dimethyl-1H-benzimidazole.
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Potential Applications in Drug Development
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. While specific studies on 1,7-dimethyl-1H-benzimidazole are limited, its structural features suggest potential for various therapeutic applications.
6.1. Anticancer Activity
Many benzimidazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[4][6] These mechanisms include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of protein kinases. The specific substitution pattern of 1,7-dimethyl-1H-benzimidazole could confer novel interactions with anticancer targets.
6.2. Antimicrobial and Antiviral Activity
The benzimidazole core is present in several antimicrobial and antiviral drugs.[2] These compounds can interfere with microbial metabolic pathways or viral replication processes. Further investigation into the activity of 1,7-dimethyl-1H-benzimidazole against various pathogens is warranted.
6.3. Other Therapeutic Areas
The versatility of the benzimidazole scaffold extends to its use as an anti-inflammatory, analgesic, and antihistaminic agent.[2] The unique electronic and steric properties of 1,7-dimethyl-1H-benzimidazole may lead to the discovery of novel compounds with efficacy in these and other therapeutic areas.
Conclusion
1,7-dimethyl-1H-benzimidazole represents an intriguing yet under-explored member of the pharmacologically significant benzimidazole family. While direct experimental data for this specific isomer is scarce, this guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible and detailed synthetic strategy, and an outlook on its potential applications in drug discovery. The presented information is intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and biological evaluation of this promising compound. The clarification of its definitive spectroscopic signature remains a key area for future research.
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